molecular formula C21H15Br2N3O B12146804 7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12146804
M. Wt: 485.2 g/mol
InChI Key: MRQQHZBKFCLAGA-UHFFFAOYSA-N
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Description

7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms, a phenyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by cyclization reactions. The reaction conditions often require the use of solvents like chloroform and catalysts such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-2-phenyl-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H15Br2N3O

Molecular Weight

485.2 g/mol

IUPAC Name

7,9-dibromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H15Br2N3O/c22-15-10-16-19-12-18(13-4-2-1-3-5-13)25-26(19)21(14-6-8-24-9-7-14)27-20(16)17(23)11-15/h1-11,19,21H,12H2

InChI Key

MRQQHZBKFCLAGA-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=NC=C5

Origin of Product

United States

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